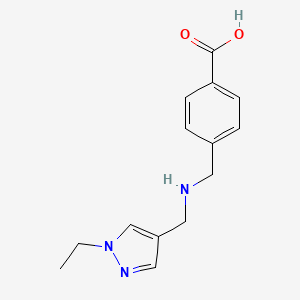

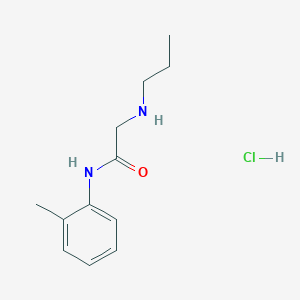

![molecular formula C20H23N5O3S B2507848 Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 872995-36-3](/img/structure/B2507848.png)

Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate, is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class, which is known for its potential pharmacological activities. Although the specific compound is not directly studied in the provided papers, similar compounds with the [1,2,4]triazolo and pyrimidin rings have been synthesized and analyzed, suggesting a relevance in the context of medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions under reflux conditions. For instance, the synthesis of (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate was achieved through the condensation of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate with dimethylformamide-dimethylacetal . Similarly, ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was prepared by heating a precursor with diethyl malonate . These methods could provide insights into the potential synthesis routes for the compound .

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically characterized using spectroscopic techniques such as FT-IR, 1H and 13C NMR, and UV-Vis, as well as single-crystal X-ray diffraction . Theoretical calculations, including DFT/B3LYP optimizations and molecular orbital calculations, are used to predict and confirm the geometrical parameters and spectral data . These analyses are crucial for confirming the structure of the synthesized compounds and could be applied to the compound of interest.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the compound of interest. However, the related compounds have been used in molecular docking studies, indicating their potential to interact with biological targets such as proteins . This suggests that the compound of interest may also undergo specific chemical reactions relevant to its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated using a variety of techniques. Hirshfeld surface analysis and ESP maps are used to study intermolecular contacts, which are important for understanding the compound's behavior in a solid state and its potential interactions with other molecules . Additionally, the antibacterial activity of these compounds has been evaluated, indicating their potential use as antimicrobial agents . These analyses could be indicative of the properties of the compound of interest.

Relevant Case Studies

While the provided papers do not include case studies on the specific compound, they do present molecular docking studies that demonstrate the potential of related compounds as inhibitors for cancer treatment . The antibacterial activity against various microbial strains has also been evaluated, showing the potential of these compounds in the treatment of bacterial infections . These findings could be extrapolated to suggest possible applications for the compound of interest in similar therapeutic areas.

Scientific Research Applications

Cyclisation Reactions in Chemical Synthesis

Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is involved in complex cyclisation reactions, as demonstrated in the study of azolylhydrazones derived from ethyl cyanoacetate and malononitrile. This shows its relevance in forming azolo[5,1-c][1,2,4]triazines, a class of compounds with potential applications in chemical synthesis and pharmaceuticals (Gray, Stevens, Tennant, & Vevers, 1976).

Insecticidal Applications

A 2017 study explored the use of related compounds in the synthesis of various heterocycles with potential as insecticidal agents. This indicates the potential utility of such compounds in developing new insecticides, highlighting the agricultural and pest control applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antimicrobial Properties

A 2013 study synthesized polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from a similar compound. These were screened for antimicrobial activity, suggesting potential use in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Synthesis of Novel Heterocyclic Compounds

In the field of organic chemistry, such compounds are crucial in the synthesis of novel heterocyclic compounds. For instance, a study focused on synthesizing [1,2,4]triazolo[4,3-a]pyridines using similar reactants, which is essential in the development of new organic molecules with various potential applications (Schmidt & Qian, 2013).

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Mode of Action

Compounds with similar structures have been shown to interact with various enzymes and receptors, leading to a range of biological activities . For instance, some derivatives have been found to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins .

Biochemical Pathways

Based on the pharmacological activities of similar compounds, it can be inferred that the compound may influence several biochemical pathways related to its target receptors .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit a range of effects, such as upregulating pro-apoptotic proteins and downregulating pro-oncogenic cell survival proteins .

properties

IUPAC Name |

ethyl 2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S/c1-4-28-20(27)14(3)29-18-10-9-16-22-23-17(25(16)24-18)11-12-21-19(26)15-7-5-13(2)6-8-15/h5-10,14H,4,11-12H2,1-3H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTKJVXJJLVYHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea](/img/structure/B2507766.png)

![3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one](/img/structure/B2507768.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507771.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2507772.png)

![3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2507774.png)

![3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2507780.png)

![7-tert-butyl-2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507783.png)

![5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B2507784.png)

![N,N-diethyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507786.png)